

"4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol" CAS number

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Compound of Interest

Compound Name: 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol

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An In-Depth Technical Guide to **4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol**: A Privileged Scaffold in Kinase Inhibition

Executive Summary: The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged" scaffold for its ability to interact with a multitude of biological targets, particularly protein kinases.^{[1][2][3]} This guide provides a comprehensive technical overview of a specific derivative, **4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol**. We will delve into its fundamental properties, a robust synthetic strategy, its proposed mechanism of action as a kinase inhibitor, and detailed, field-proven protocols for its evaluation in a drug discovery context. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecule in their research endeavors.

Core Compound Identification and Significance

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is a heterocyclic organic compound featuring the fused pyrazolo[1,5-a]pyrimidine ring system. The strategic placement of a bromine atom at the 3-position offers a versatile handle for further chemical modification via cross-coupling reactions, while the phenol group at the 6-position provides a key hydrogen bond donor/acceptor site for target engagement.

Table 1: Compound Identification and Physicochemical Properties

Property	Value	Source
IUPAC Name	4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol	N/A
CAS Number	945376-95-4	[4] [5] [6] [7]
Molecular Formula	C ₁₂ H ₈ BrN ₃ O	[4] [5] [6]
Molecular Weight	290.12 g/mol	[4] [5] [7]
Appearance	Solid	[6]

| Purity | Typically ≥97% |[\[4\]](#)[\[7\]](#) |

The significance of this scaffold lies in its proven success in developing potent and selective kinase inhibitors.[\[1\]](#)[\[2\]](#) Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[\[3\]](#)[\[8\]](#) Marketed drugs such as Larotrectinib and Entrectinib, which are used to treat NTRK fusion-positive cancers, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its therapeutic relevance.[\[2\]](#)

Synthesis and Characterization Workflow

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The following section outlines a logical and efficient synthetic pathway for the title compound, followed by a standard characterization workflow.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The core logic is to first construct the pyrazolo[1,5-a]pyrimidin-6-ol intermediate and then introduce the phenyl group via a Suzuki coupling reaction. A subsequent bromination step yields the final product.

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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Rationale: This protocol employs a classic cyclocondensation reaction. Acetic acid serves as both the solvent and an acid catalyst to promote the initial condensation and subsequent intramolecular cyclization, which is a common and robust method for forming the pyrazolo[1,5-a]pyrimidine core.^[3] The final bromination with NBS is a selective method for halogenating electron-rich heterocyclic systems.

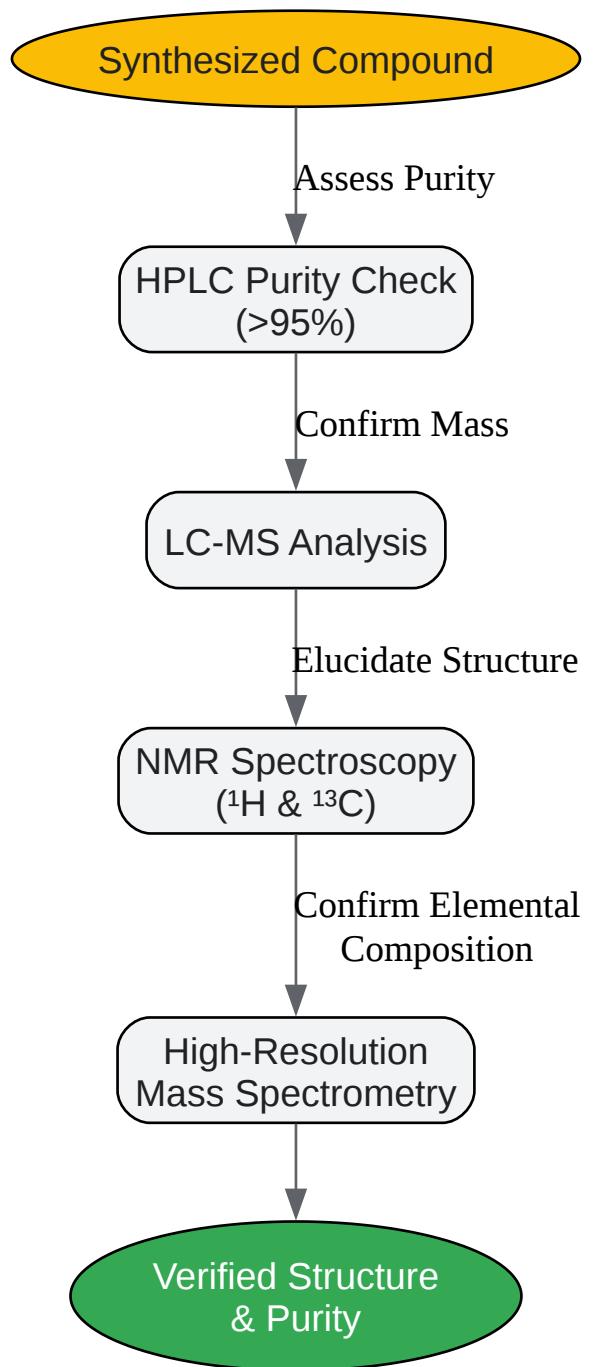
Step-by-Step Methodology:

- **Scaffold Formation:**
 - To a solution of 3-Amino-4-bromopyrazole (1.0 eq) in glacial acetic acid (10 vol), add ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate (1.1 eq).
 - Heat the reaction mixture to reflux (approx. 118°C) and monitor by TLC or LC-MS for the consumption of starting materials (typically 4-6 hours).
 - Upon completion, cool the mixture to room temperature. A precipitate should form.
 - Pour the mixture into ice-water (20 vol) and stir for 30 minutes to ensure complete precipitation.

- Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol to remove residual acetic acid.
- Dry the solid, 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-ol), under vacuum.
- Bromination:
 - Dissolve the intermediate from the previous step (1.0 eq) in N,N-Dimethylformamide (DMF, 15 vol).
 - Cool the solution to 0°C using an ice bath.
 - Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.
 - Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by LC-MS.
 - Once the reaction is complete, quench by slowly adding to a stirred solution of aqueous sodium thiosulfate.
 - Extract the aqueous layer with ethyl acetate (3 x 20 vol).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield **4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol**.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed. This workflow provides a self-validating system, where each technique corroborates the others.



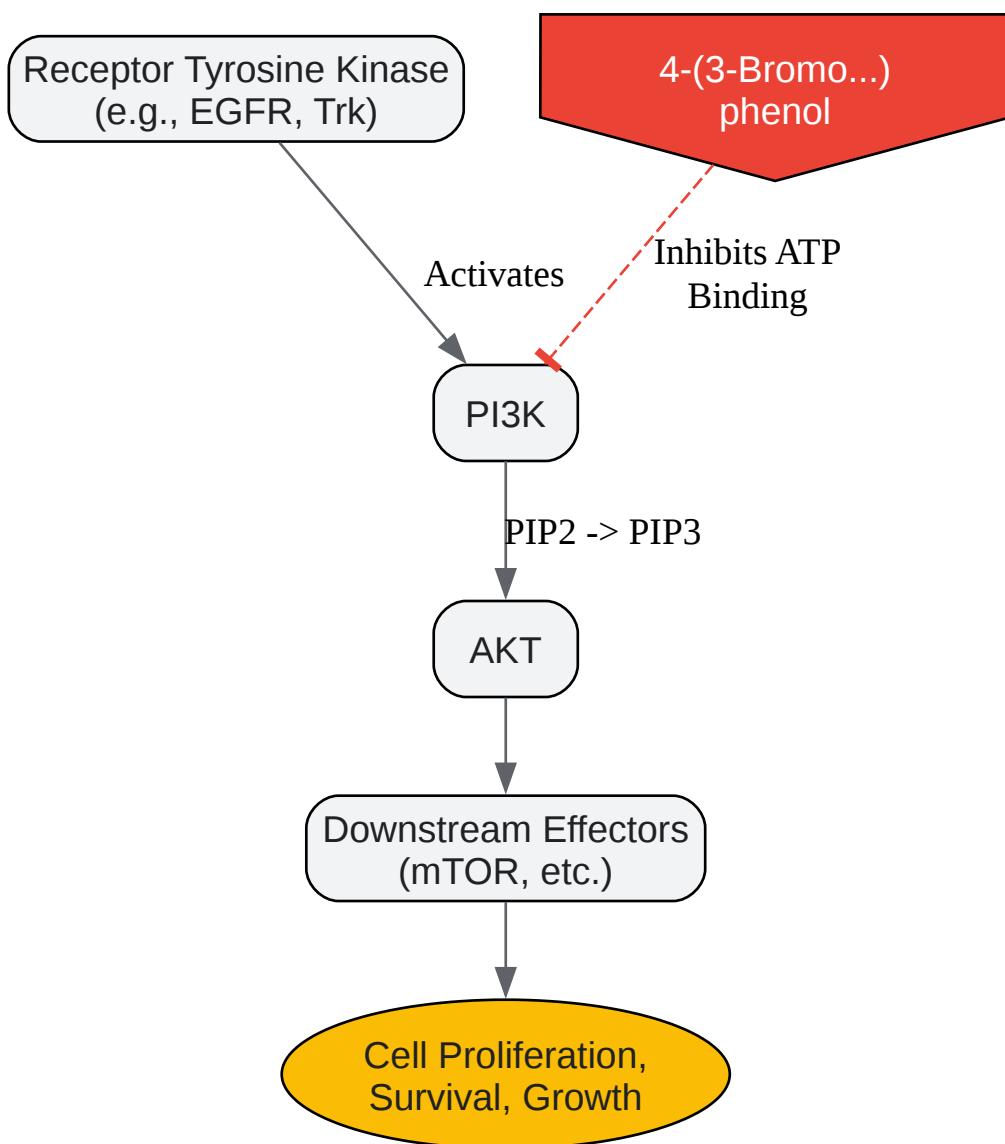
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Caption: Standard workflow for analytical characterization.

Proposed Mechanism of Action: Protein Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established ATP-competitive kinase inhibitor.[\[1\]](#) [\[9\]](#)[\[10\]](#) These compounds mimic the adenine portion of ATP, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This action blocks downstream signaling cascades that are often hyperactive in cancer cells, leading to reduced proliferation and survival.

Rationale: The planar, nitrogen-rich pyrazolo[1,5-a]pyrimidine core is adept at forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition. The substituents at various positions then explore other pockets within the active site to confer potency and selectivity. For example, derivatives of this scaffold have shown high selectivity for PI3K δ , CDKs, and Trk kinases.[\[1\]](#)[\[9\]](#)[\[10\]](#)



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Caption: Inhibition of a representative PI3K/AKT signaling pathway.

Key Experimental Protocols for Drug Development

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Expertise & Trustworthiness: This protocol describes a luminescent-based assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The ADP-Glo™ system is a robust, high-throughput method that measures ADP produced during the kinase reaction. The inclusion of "no enzyme" and "no inhibitor" controls is critical for data validation and normalization.

Step-by-Step Methodology:

- **Compound Preparation:** Prepare a 10 mM stock solution of **4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol** in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
- **Kinase Reaction:**
 - Add 2.5 µL of kinase solution (e.g., PI3Kδ, in appropriate kinase buffer) to each well.
 - Add 2.5 µL of the compound dilutions. Include wells with DMSO only (0% inhibition control) and wells with a known potent inhibitor (100% inhibition control).
 - Incubate for 15 minutes at room temperature to allow for compound binding.
 - Initiate the reaction by adding 5 µL of an ATP/substrate mixture.
 - Incubate for 60 minutes at 30°C.
- **Signal Detection:**
 - Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

- Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
- Read the luminescence on a plate reader.
- Data Analysis:
 - Normalize the data using the 0% and 100% inhibition controls.
 - Plot the normalized percent inhibition versus the log of the inhibitor concentration.
 - Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT)

Expertise & Trustworthiness: This protocol assesses the compound's ability to inhibit the growth of cancer cell lines. The MTT assay measures the metabolic activity of viable cells, which is a proxy for cell number. A dose-response curve is generated to calculate the GI₅₀ (concentration for 50% growth inhibition).

Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells (e.g., a panel of human tumor cell lines) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a serial dilution of the test compound in cell culture medium.
 - Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls.
 - Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

- Incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Solubilization and Measurement:
 - Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of growth inhibition relative to the vehicle control.
 - Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ value.

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